molecular formula C7H3Cl2F3O B1403849 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1404193-48-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No. B1403849
M. Wt: 231 g/mol
InChI Key: PQJOMPMVWFDDCV-UHFFFAOYSA-N
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Description

“2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene” is a hypothetical compound that would belong to the class of organic compounds known as halobenzenes. Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with chlorine, fluorine, and a chlorodifluoromethoxy group attached at different positions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of halobenzenes, such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on similar compounds. It would likely be a solid at room temperature with a relatively high melting point. It would also likely be insoluble in water but soluble in organic solvents .

Safety And Hazards

As with many halogenated organic compounds, this compound could potentially be hazardous. It might be irritating to the skin, eyes, and respiratory system. It could also be harmful if swallowed or inhaled .

properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOMPMVWFDDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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